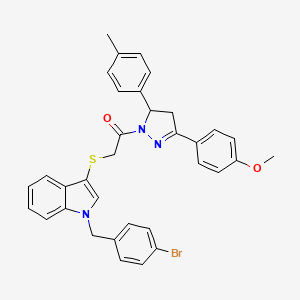
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C34H30BrN3O2S and its molecular weight is 624.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic molecule belonging to the class of indole derivatives. Its complex structure includes an indole core, a thioether linkage, and a pyrazole moiety, suggesting potential biological activities that warrant investigation in medicinal chemistry and pharmacology.
Chemical Structure
The compound's IUPAC name is 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone . The structural formula can be represented as:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromobenzyl group and indole core are known for their interactions with biological receptors and enzymes, potentially modulating their activity. The thioether linkage may enhance binding affinity, while the pyrazole moiety contributes to the compound's overall pharmacological profile.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that related indole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .
Anticonvulsant Activity
The compound's structural components suggest potential anticonvulsant properties. In related studies, thiazole-integrated compounds have demonstrated efficacy in picrotoxin-induced convulsion models, indicating that modifications in similar structures could yield promising anticonvulsant agents .
Cytotoxicity
Cytotoxicity assays reveal that compounds with similar structural motifs exhibit varying degrees of cytotoxic activity against different cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against human cancer cell lines, suggesting robust anticancer potential .
Structure-Activity Relationship (SAR)
A detailed analysis of SAR for this compound indicates that:
- Bromobenzyl Group : Enhances hydrophobic interactions with target proteins.
- Thioether Linkage : May improve metabolic stability and bioavailability.
- Pyrazole Moiety : Contributes to the modulation of specific enzyme pathways involved in cancer progression.
Data Table: Biological Activity Summary
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | IC50 < 10 µM | |
| Anticonvulsant | Picrotoxin Model | Significant protection | |
| Cytotoxicity | Cell Line Assays | IC50 values < 20 µM |
Case Studies
Several studies have explored the biological activity of indole derivatives similar to this compound:
- Anticancer Study : A study investigated a series of indole-based compounds against MCF7 breast cancer cells. Results indicated that modifications at the indole position significantly enhanced cytotoxicity compared to unmodified analogs .
- Anticonvulsant Evaluation : Another study assessed a related compound for anticonvulsant effects using a mouse model. The results showed a notable reduction in seizure duration and frequency when treated with the compound .
Propriétés
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30BrN3O2S/c1-23-7-11-26(12-8-23)32-19-30(25-13-17-28(40-2)18-14-25)36-38(32)34(39)22-41-33-21-37(31-6-4-3-5-29(31)33)20-24-9-15-27(35)16-10-24/h3-18,21,32H,19-20,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVSBOSOFJEIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br)C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














